Citrulline, (+-)-

Beschreibung

Eigenschaften

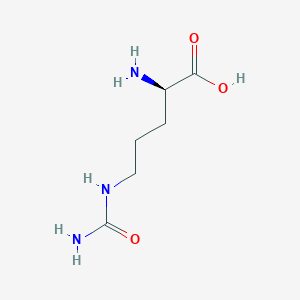

IUPAC Name |

2-amino-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGKLRLOHDJJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861910 | |

| Record name | 2‐Amino‐5‐(carbamoylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-77-0, 13594-51-9, 372-75-8 | |

| Record name | DL-Citrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Citrulline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citrulline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-amino-5-ureidovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OYO2NV4NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Racemic Citrulline for Researchers and Drug Development Professionals

Introduction: Racemic citrulline (DL-citrulline) is a non-proteinogenic α-amino acid that serves as a crucial intermediate in various metabolic pathways, including the urea cycle and the nitric oxide pathway. While L-citrulline has been extensively studied for its physiological roles and therapeutic applications, the synthesis of racemic citrulline is of significant interest for various research and development purposes, including its use as a starting material for the synthesis of derivatives and as a reference standard in analytical methods. This technical guide provides an in-depth overview of the core methods for the chemical synthesis of racemic citrulline, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Chemical Synthesis of Racemic Citrulline

The chemical synthesis of racemic citrulline primarily revolves around the conversion of ornithine or its derivatives. Two seminal methods from the late 1930s form the foundation of this approach: the reaction of ornithine with cyanate and the hydrolysis of arginine.

Method 1: Synthesis from Ornithine and Potassium Cyanate

This classic method, pioneered by Kurtz in 1938, involves the direct carbamoylation of the δ-amino group of ornithine using potassium cyanate. This reaction proceeds through the formation of an isocyanate intermediate which then reacts with the terminal amino group of ornithine to yield citrulline.

A detailed protocol for this synthesis is as follows:

-

Dissolution of Ornithine: Dissolve ornithine monohydrochloride in water.

-

Reaction with Cyanate: Add a solution of potassium cyanate in water to the ornithine solution.

-

Heating: Gently heat the reaction mixture. The specific temperature and duration of heating are critical for optimal conversion and to minimize side reactions.

-

Cooling and Crystallization: Allow the reaction mixture to cool, promoting the crystallization of DL-citrulline.

-

Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure racemic citrulline.

| Parameter | Value |

| Starting Material | Ornithine Monohydrochloride |

| Reagent | Potassium Cyanate |

| Solvent | Water |

| Reported Yield | Not explicitly stated in available abstracts |

| Purity | High purity achievable through recrystallization |

Table 1. Summary of the synthesis of racemic citrulline from ornithine.

Method 2: Hydrolysis of Arginine

Another established method for preparing citrulline involves the controlled hydrolysis of arginine. This method, described by Fox in 1938, leverages the conversion of the guanidino group of arginine into a ureido group under specific hydrolytic conditions. While this method can be used to produce L-citrulline from L-arginine, using a racemic mixture of arginine (DL-arginine) would yield racemic citrulline.

The protocol for the hydrolysis of arginine to citrulline is as follows:

-

Hydrolysis with Barium Hydroxide: Heat a solution of arginine with barium hydroxide. The concentration of barium hydroxide and the temperature are key parameters to control the extent of hydrolysis.

-

Removal of Barium Ions: After the reaction, precipitate the excess barium ions as barium carbonate by bubbling carbon dioxide through the solution or by adding a soluble carbonate salt.

-

Purification using Copper Complex Formation: A notable step in the original method by Fox involves the formation of a copper-citrulline complex to aid in purification. Addition of a copper(II) salt to the solution precipitates the copper-citrulline complex.

-

Decomposition of the Copper Complex: The isolated copper complex is then decomposed, typically by treatment with hydrogen sulfide, to precipitate copper sulfide and release free citrulline into the solution.

-

Isolation of Citrulline: After removing the copper sulfide by filtration, the resulting solution is concentrated to crystallize the citrulline.

| Parameter | Value |

| Starting Material | Arginine |

| Hydrolyzing Agent | Barium Hydroxide |

| Purification Aid | Copper(II) Salt |

| Reported Yield | A 65 g quantity was prepared in the original report[1] |

| Purity | High purity achievable through the copper complex intermediate |

Table 2. Summary of the synthesis of citrulline by hydrolysis of arginine.

Biological Signaling Pathways Involving Citrulline

Understanding the biological context of citrulline is crucial for researchers. The following diagrams illustrate the two primary pathways in which citrulline plays a pivotal role.

The Urea Cycle

The urea cycle is a metabolic pathway that takes place primarily in the liver and is responsible for the conversion of toxic ammonia into urea for excretion. Citrulline is a key intermediate in this cycle.

References

An In-depth Technical Guide to the Chemical Properties of (+-)-Citrulline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of (+-)-Citrulline, a non-proteinogenic α-amino acid. The information is presented to support research, drug development, and scientific endeavors where a thorough understanding of this molecule is crucial.

Quantitative Chemical Properties

The fundamental chemical and physical properties of (+-)-Citrulline are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of (+-)-Citrulline

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃O₃ | [1][] |

| Molar Mass | 175.19 g/mol | [1][] |

| Melting Point | 214-235.5 °C | [1][3][4] |

| Physical Description | Solid, White crystalline powder | [1][5] |

| Odor | Odorless | [6] |

Table 2: Solubility and Partitioning Properties of (+-)-Citrulline

| Property | Value | Conditions | Source(s) |

| Water Solubility | 200 g/L | at 20 °C | [1][7] |

| 212 mg/mL | Not specified | [1] | |

| 100 mg/mL | In PBS | [8] | |

| LogP | -3.19 | Not specified | [1] |

| -1.373 | Not specified | [6] |

Table 3: Acid-Base Properties of (+-)-Citrulline

| Property | Value | Conditions | Source(s) |

| pKa | 2.43 | at 25 °C | [1] |

| 2.508 | Not specified | [6] | |

| 9.41 | at 25 °C, 0.1M NaCl | [9] | |

| pKb | 11.489 | Not specified | [6] |

Table 4: Optical Properties of L-Citrulline

| Property | Value | Conditions | Source(s) |

| Optical Rotation [α] | +25.5° | c=8, 6N HCl | [3][4] |

| +22° | c=2, 1M HCl, at 25°C | [9] |

Table 5: Crystallographic Properties of L-Citrulline (δ form)

| Property | Value | Source(s) |

| Crystal System | Orthorhombic | [10][11] |

| Space Group | P2₁2₁2₁ | [10][11] |

| Cell Parameters | a = 14.895(5) Å, b = 9.852(2) Å, c = 5.353(2) Å | [10][11] |

| Unit Cell Volume | 785.5(4) ų | [10][11] |

| Molecules per Unit Cell | 4 | [10][11] |

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below. These protocols are generalized from standard laboratory practices for amino acids and can be adapted for (+-)-Citrulline.

This protocol describes a standard gravimetric method for determining the solubility of an amino acid in water.[12][13]

-

Preparation of Saturated Solution: An excess amount of (+-)-Citrulline is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent (water) is evaporated to dryness under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved (+-)-Citrulline is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated in g/L or other appropriate units by dividing the mass of the dissolved solid by the volume of the solution sample.

This method is commonly used to determine the acid dissociation constants of amino acids.

-

Solution Preparation: A precise mass of (+-)-Citrulline is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) are introduced.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Collection: The pH is recorded as a function of the volume of titrant added.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups have been neutralized. For an amino acid like citrulline, multiple inflection points and corresponding pKa values will be observed.

This protocol outlines the measurement of the specific optical rotation of an optically active compound like L-Citrulline.[14][15]

-

Solution Preparation: A solution of L-Citrulline is prepared by accurately weighing the compound and dissolving it in a specific volume of a specified solvent (e.g., 6N HCl) to a known concentration.[14]

-

Instrument Calibration: The polarimeter is calibrated by measuring the optical rotation of a blank (the pure solvent) in the sample cell. This reading is taken as the zero point.[16]

-

Measurement: The sample cell is rinsed and filled with the prepared L-Citrulline solution, ensuring no air bubbles are present. The optical rotation of the solution is then measured at a specific temperature (e.g., 25 °C) and wavelength (typically the sodium D-line at 589.3 nm).[15] Multiple readings are taken and averaged to ensure accuracy.[14]

-

Calculation: The specific optical rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed optical rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Signaling Pathways and Workflows

The following diagrams illustrate the biochemical context and experimental workflows related to (+-)-Citrulline.

Caption: Key biosynthetic pathways leading to the formation of Citrulline.[6][9]

Caption: The central role of Citrulline as an intermediate in the Urea Cycle.[17][18]

Caption: A generalized workflow for the gravimetric determination of solubility.[12][13]

References

- 1. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Citrulline CAS#: 372-75-8 [m.chemicalbook.com]

- 4. 372-75-8 CAS MSDS (L-Citrulline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Citrulline - Wikipedia [en.wikipedia.org]

- 7. L-Citrulline | 372-75-8 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Showing Compound L-Citrulline (FDB011841) - FooDB [foodb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 14. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 15. digicollections.net [digicollections.net]

- 16. Optical Rotation Test - CD Formulation [formulationbio.com]

- 17. Citrulline, (+-)- | C6H13N3O3 | CID 833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Arginine - Wikipedia [en.wikipedia.org]

Solubility Profile of (+-)-Citrulline in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Citrulline, a non-essential alpha-amino acid, is a key intermediate in the urea cycle and a precursor to L-arginine, which is critical for the production of nitric oxide (NO). Its role in various physiological processes, including vasodilation, muscle protein synthesis, and ammonia detoxification, has led to growing interest in its therapeutic and nutraceutical applications. A thorough understanding of its solubility in common laboratory solvents is fundamental for research, formulation development, and quality control. This technical guide provides an in-depth overview of the solubility of (+-)-Citrulline, detailed experimental protocols for solubility determination, and a visualization of its primary signaling pathway.

Core Data: Solubility of (+-)-Citrulline

The solubility of (+-)-Citrulline is significantly influenced by the polarity of the solvent, with a strong preference for aqueous environments due to its hydrophilic nature. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 200 g/L (200 mg/mL)[1] | 20 | Highly soluble. Solubility increases with temperature.[2] |

| Water | H₂O | 35 mg/mL[3] | Not Specified | |

| Water | H₂O | 100 mg/mL[4] | Not Specified | Requires sonication to achieve this concentration. |

| Ethanol | C₂H₅OH | Insoluble[3] | Not Specified | Studies on water-ethanol mixtures show that solubility decreases as the proportion of ethanol increases.[5][6] |

| Methanol | CH₃OH | Insoluble | Not Specified | Generally insoluble in less polar organic solvents. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Insoluble[3] | Not Specified | It is recommended to use fresh, anhydrous DMSO as moisture can affect solubility.[3] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Data not available | Not Specified | Expected to have low solubility due to its hydrophilic nature. |

| Acetone | (CH₃)₂CO | Data not available | Not Specified | Expected to have low solubility. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the equilibrium solubility of (+-)-Citrulline in a given solvent.

1. Materials and Equipment:

-

(+-)-Citrulline (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Spatula

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or charged aerosol detector) or a UV-Vis spectrophotometer for colorimetric methods (e.g., ninhydrin).

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of (+-)-Citrulline and add it to a vial. The goal is to have undissolved solid remaining at equilibrium to ensure saturation.

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration within the analytical method's linear range.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or a colorimetric assay, to determine the concentration of dissolved (+-)-Citrulline.

-

Prepare a calibration curve using standard solutions of known (+-)-Citrulline concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of (+-)-Citrulline in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

3. Quality Control:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Run a blank sample (solvent only) to check for interferences.

-

Visually inspect the vials after equilibration to confirm the presence of excess solid.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of (+-)-Citrulline.

Citrulline in the Nitric Oxide Synthesis Pathway

Caption: The role of (+-)-Citrulline in the synthesis of Nitric Oxide.

References

Stereochemistry of the Enzymatic Conversion of Arginine to Citrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the amino acid L-arginine to L-citrulline and the signaling molecule nitric oxide (NO) is a cornerstone of numerous physiological processes. This reaction is catalyzed by the enzyme family of nitric oxide synthases (NOS). A critical and often overlooked aspect of this biochemical transformation is its strict stereospecificity. This technical guide provides an in-depth exploration of the stereochemical intricacies of the NOS-catalyzed reaction, offering quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to support research and drug development endeavors in this field.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The endogenous synthesis of NO is accomplished through the enzymatic activity of nitric oxide synthases (NOS), which catalyze a five-electron oxidation of a guanidino nitrogen of L-arginine.[1][2] This reaction yields L-citrulline as a co-product.

There are three primary isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.

-

Endothelial NOS (eNOS or NOS3): Primarily expressed in endothelial cells, it is crucial for maintaining vascular tone.[2]

-

Inducible NOS (iNOS or NOS2): Its expression is induced by cytokines and other inflammatory stimuli in various cell types, leading to the production of large amounts of NO as part of the immune response.

A fundamental characteristic of this enzymatic reaction is its absolute stereospecificity for the L-enantiomer of arginine. D-arginine, the mirror image of L-arginine, is not a substrate for any of the NOS isoforms. This stereoselectivity is a critical determinant of the enzyme's function and a key consideration in the design of therapeutic agents targeting the L-arginine-NO pathway.

The Stereospecificity of Nitric Oxide Synthase

The active site of all NOS isoforms is exquisitely tailored to bind and orient L-arginine for catalysis. This specificity arises from a network of hydrogen bonds and electrostatic interactions between the enzyme and the substrate. While L-arginine is the natural substrate, D-arginine is not metabolized to L-citrulline and nitric oxide. Instead, it can act as a weak competitive inhibitor.

Quantitative Analysis of Substrate Specificity

The stereospecificity of NOS can be quantitatively demonstrated by comparing the kinetic parameters for L-arginine and D-arginine. The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number of the enzyme.

| Substrate | NOS Isoform | Km (μM) | kcat (s⁻¹) or Vmax | Reference |

| L-Arginine | nNOS (human) | 1.5 - 6.0 | - | [3] |

| eNOS (human) | 0.9 - 4.4 | - | [3] | |

| iNOS (human) | 2.2 - 22 | - | [3] | |

| D-Arginine | All isoforms | Not a substrate | No activity | [4] |

Note: Specific kcat values can vary depending on the experimental conditions and the purity of the enzyme preparation. D-arginine does not serve as a substrate for NOS, and therefore, its Km and kcat values for the conversion to citrulline are not applicable.

While not a substrate, D-arginine can act as a competitive inhibitor, albeit with a much lower affinity than L-arginine-based inhibitors.

Experimental Protocols

Purification of NOS Isoforms

A detailed protocol for the purification of NOS isoforms is essential for accurate in vitro studies. The following is a general workflow, with specific details varying based on the isoform and expression system.

Protocol: Purification of Recombinant Human nNOS

-

Expression: Express recombinant human nNOS in E. coli using a suitable expression vector (e.g., pCW).

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, DNase I, and lysozyme). Lyse the cells by sonication.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and insoluble proteins.

-

Affinity Chromatography: Apply the supernatant to a 2',5'-ADP-sepharose affinity column. Wash the column extensively with a high-salt buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound nNOS using a buffer containing NADPH.

-

Ion-Exchange Chromatography: Further purify the eluted nNOS using an anion-exchange column (e.g., Mono Q) to remove any remaining contaminants.

-

Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to obtain highly pure and homogenous nNOS.

-

Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.

NOS Activity Assay

The activity of NOS is typically measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

Protocol: Radiometric NOS Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Purified NOS enzyme

-

L-[³H]arginine (specific activity ~1 µCi/nmol)

-

NADPH

-

CaCl₂

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH₄)

-

FAD and FMN

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

-

Initiation of Reaction: Initiate the reaction by adding the enzyme to the reaction mixture. For stereospecificity studies, prepare parallel reactions with L-arginine and D-arginine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).

-

Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG50WX-8) column. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.

-

Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme (nmol of citrulline formed per minute per mg of protein).

Analytical Methods for Arginine and Citrulline Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the separation and quantification of arginine and citrulline.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Deproteinize plasma or cell lysate samples by adding a protein precipitation agent (e.g., methanol or acetonitrile) followed by centrifugation.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for arginine and citrulline using multiple reaction monitoring (MRM).

-

Quantification: Generate a standard curve using known concentrations of arginine and citrulline to quantify their amounts in the samples.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

The nitric oxide produced from the conversion of L-arginine to L-citrulline acts as a crucial signaling molecule. It diffuses from its site of synthesis and activates soluble guanylate cyclase (sGC) in target cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in various physiological responses such as smooth muscle relaxation.

Caption: Nitric Oxide Signaling Pathway.

Experimental Workflow for Determining NOS Stereospecificity

A logical workflow is crucial for systematically investigating the stereospecificity of NOS. This involves comparing the enzyme's activity with both L-arginine and D-arginine as potential substrates.

Caption: Workflow for NOS Stereospecificity.

Conclusion

The enzymatic conversion of arginine to citrulline by nitric oxide synthase is a fundamentally stereospecific process, with an absolute requirement for the L-arginine enantiomer. This inherent stereoselectivity is a critical aspect of the enzyme's biological function and has significant implications for the development of therapeutic agents targeting the L-arginine-NO pathway. A thorough understanding of this stereochemistry, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals working to modulate the activity of this vital enzyme family for therapeutic benefit. The methodologies and data presented in this guide provide a comprehensive resource for advancing research in this important area of biochemistry and pharmacology.

References

- 1. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [A comparative study of nitric oxide (NO) gas solution, L-arginine and D-arginine on superoxide anion radical generation using human polymorphonuclear leukocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade (+-)-Citrulline: Commercial Sources, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade (+-)-Citrulline, also known as DL-Citrulline. It is designed to assist researchers, scientists, and drug development professionals in sourcing, analyzing, and understanding the biological significance of this racemic mixture of the non-proteinogenic amino acid. This document outlines commercially available sources, details analytical methodologies for quality control, and illustrates its role in key metabolic pathways.

Commercial Sources of Research-Grade DL-Citrulline

The procurement of high-purity research chemicals is a critical first step in any scientific investigation. For researchers requiring the racemic mixture of citrulline, several reputable suppliers offer DL-Citrulline suitable for laboratory use. The following table summarizes the specifications of DL-Citrulline from various commercial vendors. It is important to note that for research and development purposes, products are not intended for human consumption.[1]

| Supplier | Product Name | CAS Number | Purity Specification | Physical Form | Storage Temperature |

| Santa Cruz Biotechnology, Inc. | DL-Citrulline | 627-77-0 | ≥96%[2] | Solid | Room Temperature |

| AKSci | DL-Citrulline | 627-77-0 | 97% | Solid[3] | 2-8°C[3] |

| Simson Pharma Limited | DL-Citrulline | 627-77-0 | Certificate of Analysis provided with each compound[1] | Not Specified | Not Specified |

| Pharmaffiliates | DL-Citrulline | 627-77-0 | Not Specified | Not Specified | 2-8°C Refrigerator[4] |

| BLD Pharmatech (via Sigma-Aldrich) | DL-Citrulline | 627-77-0 | Not Specified | Not Specified | Not Specified |

Experimental Protocols for Analysis and Quality Control

Ensuring the purity and identity of research-grade (+-)-Citrulline is paramount for the validity of experimental results. A variety of analytical methods can be employed for this purpose. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust method for determining the purity of DL-Citrulline and separating it from potential impurities.

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Due to the lack of a strong chromophore in citrulline, pre-column derivatization is often necessary for UV detection.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of DL-Citrulline reference standard in deionized water (e.g., 1 mg/mL).

-

Accurately weigh and dissolve the commercial DL-Citrulline sample in deionized water to a similar concentration.

-

Filter both solutions through a 0.45 µm syringe filter.

-

-

Derivatization (Pre-column):

-

To an aliquot of the standard or sample solution, add a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., β-mercaptoethanol) in a borate buffer (pH ~9.5).

-

Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.5) and an organic solvent (e.g., acetonitrile/methanol mixture).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the chosen derivative (e.g., 338 nm for OPA derivatives).

-

Column Temperature: 40°C.

-

-

Analysis:

-

Inject the derivatized standard and sample solutions.

-

Purity is calculated by comparing the peak area of the DL-Citrulline in the sample to the total peak area of all components in the chromatogram.

-

Enzymatic Assay for Citrulline Quantification

Enzymatic assays offer high specificity for the quantification of citrulline.

Principle: This assay utilizes the enzyme argininosuccinate synthetase (ASS) which catalyzes the conversion of citrulline and aspartate to argininosuccinate in an ATP-dependent manner, producing pyrophosphate (PPi). The amount of PPi produced is proportional to the initial amount of citrulline and can be measured using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

Methodology:

-

Reagents:

-

Citrulline Assay Buffer.

-

Argininosuccinate Synthetase (ASS).

-

ATP and Aspartate solution.

-

Pyrophosphate detection system (e.g., a commercial kit containing enzymes that couple PPi to the production of a detectable molecule like resorufin).

-

DL-Citrulline standard.

-

-

Procedure:

-

Prepare a standard curve using known concentrations of DL-Citrulline.

-

Prepare the sample by dissolving the commercial DL-Citrulline in the assay buffer.

-

To each well of a 96-well plate, add the standard or sample.

-

Prepare a reaction mix containing the assay buffer, ASS, ATP, aspartate, and the pyrophosphate detection reagents.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculation:

-

Determine the concentration of citrulline in the sample by comparing its signal to the standard curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of DL-Citrulline.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For DL-Citrulline, ¹H and ¹³C NMR would confirm the presence and connectivity of all atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the DL-Citrulline sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected spectrum for DL-Citrulline to confirm its identity and assess for the presence of any impurities.

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the central role of citrulline in metabolism and a typical workflow for its quality control.

The Urea Cycle

Citrulline is a key intermediate in the urea cycle, the primary pathway for the detoxification of ammonia in the liver.

References

The Metabolic Enigma of D-Citrulline: An In-Depth Guide to a Largely Unexplored Metabolic Fate in Mammalian Systems

A notable scarcity of scientific literature exists regarding the metabolic fate of D-Citrulline in mammalian systems. The vast majority of research has focused on its L-isomer, L-Citrulline, leaving the absorption, distribution, metabolism, and excretion (ADME) of D-Citrulline largely uncharacterized. This guide synthesizes the limited available information on D-Citrulline and provides a comprehensive overview of L-Citrulline metabolism as a well-studied comparator, offering insights into potential, yet unconfirmed, pathways for its D-enantiomer.

The D-Citrulline Knowledge Gap: An Uncharted Territory

Direct scientific evidence detailing the metabolic journey of D-Citrulline in mammals is exceptionally sparse. A pivotal study in porcine pial veins demonstrated that, unlike L-Citrulline, D-Citrulline was unable to reverse the inhibition of neurogenic vasodilation caused by nitric oxide synthase (NOS) inhibitors. This finding strongly suggests that D-Citrulline is not a substrate for the key enzymes in the L-Citrulline to L-Arginine conversion pathway, namely argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), at least in vascular tissue.

Beyond this, the scientific literature acknowledges the broader field of D-amino acid metabolism as an area requiring further exploration. While the presence and physiological roles of D-Serine and D-Aspartate in the nervous and endocrine systems are established, the metabolic pathways of many other D-amino acids, including D-Citrulline, remain largely unknown.[1][2]

Postulated Metabolic Pathway of D-Citrulline

In the absence of direct evidence, the metabolic fate of D-Citrulline can be hypothesized based on the known metabolism of other D-amino acids in mammals. The primary enzyme responsible for the degradation of most D-amino acids is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3][4]

The following diagram illustrates a hypothetical metabolic pathway for D-Citrulline, centered around the potential action of DAAO.

It is crucial to emphasize that the activity of DAAO towards D-Citrulline has not been experimentally confirmed. The substrate specificity of DAAO varies, and it is possible that D-Citrulline is a poor substrate or not a substrate at all. If D-Citrulline is not significantly metabolized, it would likely be eliminated from the body primarily through renal excretion.

L-Citrulline: A Well-Defined Metabolic Journey

In stark contrast to its D-isomer, the metabolic fate of L-Citrulline is well-documented. L-Citrulline plays a central role in two major metabolic pathways: the urea cycle and the nitric oxide (NO) pathway.

Absorption and Bioavailability

Oral L-Citrulline is efficiently absorbed from the small intestine. Unlike L-Arginine, it bypasses extensive first-pass metabolism in the liver, leading to a significant increase in its plasma concentration.

The Intestinal-Renal Axis for Arginine Synthesis

The primary fate of circulating L-Citrulline is its conversion to L-Arginine. This process, known as the intestinal-renal axis, involves two key steps:

-

Intestinal Production: L-Citrulline is synthesized in the enterocytes of the small intestine from precursors like glutamine and glutamate.

-

Renal Conversion: L-Citrulline is taken up by the kidneys and converted to L-Arginine in the proximal tubules.

This newly synthesized L-Arginine is then released back into the circulation.

Role in the Urea Cycle and Nitric Oxide Synthesis

L-Citrulline is a key intermediate in the urea cycle in the liver, where it is synthesized from ornithine and carbamoyl phosphate. It is also a co-product of nitric oxide (NO) synthesis from L-Arginine by nitric oxide synthase (NOS) in various tissues. This L-Citrulline can be recycled back to L-Arginine, thus sustaining NO production.

The following diagram illustrates the established metabolic pathways of L-Citrulline.

Quantitative Data on L-Citrulline Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of L-Citrulline in healthy human subjects after oral administration.

| Parameter | 2g L-Citrulline | 5g L-Citrulline | 10g L-Citrulline | 15g L-Citrulline | Reference |

| Tmax (h) | 0.9 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.2 | --INVALID-LINK-- |

| Cmax (µmol/L) | 385 ± 58 | 827 ± 117 | 1573 ± 234 | 2221 ± 341 | --INVALID-LINK-- |

| AUC (µmol·h/L) | 851 ± 129 | 2154 ± 316 | 4688 ± 734 | 7289 ± 1184 | --INVALID-LINK-- |

Experimental Protocols for Studying Citrulline Metabolism

The following are examples of experimental methodologies that have been used to investigate L-Citrulline metabolism and could be adapted for future studies on D-Citrulline.

In Vivo Pharmacokinetic Studies in Humans

-

Study Design: A randomized, double-blind, placebo-controlled crossover study.

-

Subjects: Healthy human volunteers.

-

Intervention: Oral administration of varying doses of L-Citrulline or placebo.

-

Sampling: Blood samples are collected at baseline and at multiple time points post-administration. Urine is also collected over a specified period.

-

Analysis: Plasma and urine concentrations of L-Citrulline and its metabolites (e.g., L-Arginine) are quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, and AUC are calculated from the concentration-time profiles.

The workflow for a typical human pharmacokinetic study is illustrated below.

In Vitro Enzyme Activity Assays

-

Enzyme Source: Purified D-amino acid oxidase (DAAO) or tissue homogenates (e.g., from kidney or liver).

-

Substrate: D-Citrulline.

-

Assay Principle: The activity of DAAO can be measured by monitoring the production of hydrogen peroxide, one of the reaction products. This can be done using a variety of colorimetric or fluorometric assays that couple the production of H₂O₂ to a detectable signal.

-

Procedure:

-

Incubate the enzyme with D-Citrulline in a suitable buffer at a controlled temperature.

-

At specific time points, stop the reaction.

-

Measure the amount of product formed.

-

-

Data Analysis: Determine the kinetic parameters of the enzyme (e.g., Km and Vmax) by measuring the reaction rate at different substrate concentrations.

Conclusion and Future Directions

The metabolic fate of D-Citrulline in mammalian systems remains a significant unknown in the field of amino acid metabolism. While it is likely not a substrate for the enzymes of the L-Citrulline to L-Arginine pathway, its interaction with D-amino acid oxidase and its overall in vivo disposition are yet to be determined. The well-established metabolic pathways of L-Citrulline provide a valuable framework for comparison and for designing future studies.

To fill this knowledge gap, future research should focus on:

-

In vitro studies to definitively determine if D-Citrulline is a substrate for D-amino acid oxidase from various mammalian tissues.

-

In vivo pharmacokinetic studies in animal models to characterize the absorption, distribution, metabolism, and excretion of orally and intravenously administered D-Citrulline.

-

Metabolomic analyses of plasma and urine following D-Citrulline administration to identify potential metabolites.

Elucidating the metabolic fate of D-Citrulline will not only advance our fundamental understanding of D-amino acid metabolism but also provide crucial information for assessing its potential physiological or toxicological effects.

References

- 1. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 4. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of D-Citrulline in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered unnatural enantiomers of the proteinogenic L-amino acids, are now recognized as crucial signaling molecules in mammals.[1][2] While the roles of D-serine and D-aspartate in the nervous and endocrine systems are increasingly well-documented, the presence and function of other D-amino acids, such as D-Citrulline, remain largely unexplored. L-Citrulline is a well-characterized intermediate in the urea cycle and the nitric oxide (NO) pathway.[3][4] In stark contrast, its enantiomer, D-Citrulline, is not commonly detected in biological samples, and its metabolic pathways and physiological significance are yet to be elucidated.

The primary challenge in studying D-Citrulline lies in its extremely low abundance relative to the L-form, necessitating highly sensitive and specific enantioselective analytical methods for its detection and quantification.[5][6] This guide provides a comprehensive overview of the current knowledge on the natural occurrence of D-Citrulline, presenting the limited quantitative data available, discussing its potential metabolic pathways, and detailing the advanced experimental protocols required for its analysis.

Natural Occurrence and Quantitative Data

Direct quantitative evidence for the natural occurrence of D-Citrulline in mammals is exceptionally scarce. The most definitive data comes from a study on mouse urine, which successfully identified and quantified D-Citrulline using a specialized two-dimensional high-performance liquid chromatography (2D-HPLC) system.[5][6] The findings from this pivotal study are summarized in Table 1.

To provide context for these trace amounts, the typical concentrations of the far more abundant L-Citrulline in various human biological fluids are presented in Table 2.

Data Presentation

Table 1: Quantitative Analysis of D-Citrulline in Murine Urine Data extracted from Koga et al. (2016).[5][6] The study compared standard C57BL mice with D-amino acid oxidase (DAO) deficient mice, indicating that DAO is involved in D-Citrulline metabolism.

| Biological Sample | Mouse Strain | Total Citrulline (nmol/mL) | D-Citrulline (nmol/mL) | % D-Citrulline (D/Total) |

| Urine | C57BL (Control) | 1.83 ± 0.21 | 0.012 ± 0.002 | 0.66 ± 0.07 |

| Urine | B6DAO⁻ (DAO Deficient) | 2.16 ± 0.35 | 0.041 ± 0.007 | 1.90 ± 0.10 |

Table 2: Reference Concentrations of L-Citrulline in Human Biological Samples These values represent the commonly measured L-enantiomer and are provided for context. D-Citrulline is typically not detected or is below the limit of quantification in standard clinical assays.

| Biological Sample | Concentration Range (µmol/L) | Notes |

| Human Plasma | 20 - 55 µM | Can be a biomarker for intestinal function.[7][8] |

| Human Serum | 25 - 50 µM | Levels can be influenced by food intake and time of day.[9] |

| Human Urine | Variable, typically higher than plasma | Reflects renal processing and excretion. |

| Cerebrospinal Fluid | ~2 - 5 µM | Lower than plasma concentrations. |

Biosynthesis and Metabolism

The metabolic pathways of L-Citrulline are well-established, whereas the origins and fate of D-Citrulline in mammals are still speculative and inferred from general D-amino acid metabolism.

Established L-Citrulline Metabolic Pathways

L-Citrulline is a central node in three key metabolic pathways:

-

Intestinal De Novo Synthesis: The majority of circulating L-Citrulline is synthesized in the enterocytes of the small intestine from precursors like L-glutamine, L-proline, and L-arginine.[10][11]

-

The Urea Cycle: In the liver, L-Citrulline is a critical intermediate in the detoxification of ammonia into urea.[3][4]

-

The Nitric Oxide (NO) Cycle: L-Citrulline is a co-product of nitric oxide synthase (NOS) activity, which converts L-arginine to NO. This L-Citrulline can be recycled back to L-arginine in various cells to sustain NO production.[3][10]

Potential Metabolism of D-Citrulline

The metabolic pathway for D-Citrulline has not been explicitly defined. However, based on general D-amino acid metabolism, a hypothetical pathway can be proposed:

-

Formation: D-Citrulline could be formed from L-Citrulline via the action of an undiscovered amino acid racemase, potentially from host or microbial origin.

-

Degradation: The elevated levels of D-Citrulline in the urine of DAO-deficient mice strongly suggest that it is a substrate for D-amino acid oxidase (DAO), a key enzyme responsible for the degradation of neutral and basic D-amino acids.[5][6] DAO would oxidatively deaminate D-Citrulline to its corresponding α-keto acid.

Experimental Protocols

The detection and quantification of D-Citrulline require specialized analytical techniques capable of separating enantiomers. Standard amino acid analyzers or non-chiral LC-MS/MS methods will not differentiate between D- and L-Citrulline.

Protocol 1: Enantioselective Determination of D/L-Citrulline by 2D-HPLC

This protocol is adapted from the methodology used to successfully quantify D-Citrulline in mouse urine.[5][6] It is designed for high selectivity and sensitivity.

1. Sample Preparation (Urine):

- Thaw frozen urine samples on ice.

- Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.

- Dilute the supernatant 1:10 with ultrapure water.

- Filter the diluted sample through a 0.45 µm filter.

2. Pre-column Derivatization:

- To 10 µL of the filtered sample, add 10 µL of a borate buffer (e.g., 200 mM, pH 8.0).

- Add 10 µL of 10 mM 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.

- Incubate the mixture at 60°C for 5 minutes.

- Stop the reaction by adding 970 µL of a 1% acetic acid solution in water.

3. 2D-HPLC Analysis:

- First Dimension (1D): Inject the derivatized sample onto a reversed-phase column (e.g., a capillary monolithic ODS column). The goal is to separate the NBD-derivatized amino acids from the bulk of the matrix components.

- Heart-Cutting: Use a switching valve to isolate (heart-cut) the fraction containing the derivatized D- and L-Citrulline as it elutes from the first column.

- Second Dimension (2D): Transfer the heart-cut fraction to a chiral, enantioselective column (e.g., a Pirkle-type column).

- Detection: Use a fluorescence detector (Excitation: 470 nm, Emission: 530 nm) to quantify the separated D- and L-Citrulline enantiomers. Mass spectrometry can be coupled for definitive identification.

// Node colors

start_node [label="Urine Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

process_node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

analysis_node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Quantification of\nD- and L-Citrulline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow

start_node -> node1 [label="Centrifuge & Dilute"];

node1 [label="Sample Filtration\n(0.45 µm)", from=start_node, class="process_node"];

node1 -> node2 [label=" "];

node2 [label="Derivatization with NBD-F", from=node1, class="process_node"];

node2 -> node3 [label=" "];

node3 [label="Inject into 1D Column\n(Reversed-Phase)", from=node2, class="analysis_node"];

node3 -> node4 [label="Isocratic/Gradient Elution"];

node4 [label="Heart-Cut Citrulline Fraction", from=node3, class="analysis_node"];

node4 -> node5 [label="Transfer via Switching Valve"];

node5 [label="Inject into 2D Column\n(Chiral Separation)", from=node4, class="analysis_node"];

node5 -> node6 [label="Isocratic Elution"];

node6 [label="Fluorescence / MS Detection", from=node5, class="analysis_node"];

node6 -> end_node;

}

Protocol 2: General L-Citrulline Quantification in Plasma by LC-MS/MS

This is a robust, high-throughput method for quantifying total (predominantly L-) citrulline, commonly used in clinical and research settings.[7]

1. Sample Preparation (Plasma):

- To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., 50 µM d4-L-Citrulline in water).

- Add 200 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 30 seconds.

- Centrifuge at 16,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

- Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention of the polar citrulline molecule.

- Mobile Phase: A typical gradient would run from high acetonitrile concentration (e.g., 90%) with an acidic modifier (e.g., 0.1% formic acid) to a lower acetonitrile concentration.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- L-Citrulline Transition: m/z 176 → 70

- d4-L-Citrulline (IS) Transition: m/z 180 → 74

// Node colors

start_node [label="Plasma Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

process_node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

analysis_node [style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Quantification of\nTotal Citrulline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow

start_node -> node1 [label="Add Internal Standard\n(d4-L-Citrulline)"];

node1 [label="Protein Precipitation\n(Acetonitrile)", from=start_node, class="process_node"];

node1 -> node2 [label="Vortex"];

node2 [label="Centrifugation\n(16,000 x g)", from=node1, class="process_node"];

node2 -> node3 [label="Collect Supernatant"];

node3 [label="Inject into LC-MS/MS", from=node2, class="analysis_node"];

node3 -> node4 [label="HILIC Separation"];

node4 [label="ESI+ Ionization", from=node3, class="analysis_node"];

node4 -> node5 [label=" "];

node5 [label="MRM Detection\n(m/z 176 -> 70)", from=node4, class="analysis_node"];

node5 -> end_node;

}

Protocol 3: Derivatization for GC-MS Analysis

GC-MS analysis of citrulline is challenging because standard derivatization methods involving acidic esterification can convert citrulline to ornithine, leading to inaccurate quantification.[12][13] A modified protocol that reverses the derivatization steps can overcome this.

1. Derivatization Procedure B (Citrulline-Compatible):

- Step 1 (Acylation): Dry down the aqueous sample/standard completely under nitrogen. Add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Heat at 65°C for 30 minutes. This step acylates the amino and ureido groups.

- Step 2 (Esterification): After acylation, evaporate the reagent under nitrogen. Add a solution of 2 M HCl in methanol and heat at 80°C for 30-60 minutes. This step esterifies the carboxyl group.

- Evaporate the solvent and reconstitute in an appropriate organic solvent (e.g., ethyl acetate) for GC-MS injection.

2. GC-MS Analysis:

Use a standard non-polar GC column (e.g., DB-5ms).

Analyze using electron ionization (EI) or chemical ionization (CI) and monitor for the specific fragment ions of the derivatized citrulline product(s) to distinguish them from derivatized ornithine.

Diagram 5: Logical flow comparing standard vs. reversed GC-MS derivatization. Signaling Pathways

While no specific signaling roles have been identified for D-Citrulline, its L-enantiomer is integral to the L-arginine/nitric oxide (NO) signaling pathway, one of the most important signaling systems in the cardiovascular, nervous, and immune systems.

The pathway involves the enzymatic conversion of L-arginine to NO and L-Citrulline by nitric oxide synthase (NOS). The L-Citrulline produced can then be recycled back to L-arginine by the sequential action of argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), thus providing a sustained substrate pool for continuous NO production.[3][10]

Conclusion

The study of D-Citrulline in biological systems is a nascent field, standing in sharp contrast to the extensive body of research on its L-enantiomer. Current evidence confirms that D-Citrulline is naturally present in mammals, albeit at trace levels, with its degradation mediated by D-amino acid oxidase.[5][6] Its specific biosynthetic pathways, tissue distribution, and physiological functions remain unknown and represent a significant gap in our understanding of the D-amino acid world.

Progress in this area is fundamentally dependent on the application and further development of highly sensitive, enantioselective analytical methodologies. The protocols and workflows outlined in this guide, particularly 2D-HPLC and specialized derivatization techniques, provide a foundation for researchers to begin exploring the elusive role of D-Citrulline. Future investigations are critical to determine if D-Citrulline is merely a metabolic curiosity or an active signaling molecule with undiscovered roles in health and disease, offering potential new avenues for therapeutic intervention and drug development.

References

- 1. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Almost all about citrulline in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Enantioselective determination of citrulline and ornithine in the urine of d-amino acid oxidase deficient mice using a two-dimensional high-performance liquid chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citrulline as a biomarker in the non-human primate total- and partial-body irradiation models: correlation of circulating citrulline to acute and prolonged gastrointestinal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Serum Citrulline Levels Exhibit Circadian Variation and Fluctuations in Relation to Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Racemic Citrulline Administration: An In-depth Technical Guide

Disclaimer: The vast majority of available scientific literature focuses exclusively on the pharmacokinetics of L-citrulline. Data on the pharmacokinetics of D-citrulline and, consequently, racemic citrulline in humans are scarce to non-existent. This guide provides a comprehensive overview of L-citrulline pharmacokinetics and acknowledges the data gap concerning the D-enantiomer.

Introduction

Citrulline, a non-proteinogenic amino acid, plays a crucial role in various metabolic pathways, most notably the urea cycle and the nitric oxide (NO) pathway. While endogenously synthesized as L-citrulline, supplemental citrulline can be administered in its L-form or as a racemic mixture (a 1:1 ratio of L- and D-citrulline). Understanding the pharmacokinetic profile of administered citrulline is paramount for researchers, scientists, and drug development professionals to predict its absorption, distribution, metabolism, and excretion (ADME), and thereby its physiological and potential therapeutic effects. This technical guide synthesizes the current knowledge on the pharmacokinetics of citrulline administration, with a primary focus on the extensively studied L-enantiomer due to the lack of data on the racemic form.

Pharmacokinetics of L-Citrulline

Oral administration of L-citrulline leads to a significant increase in its plasma concentration, as well as the concentration of its metabolic product, L-arginine.[1][2] L-citrulline bypasses the extensive first-pass metabolism in the gut and liver that L-arginine undergoes, making it a more efficient way to increase systemic L-arginine levels.[3][4]

Absorption

L-citrulline is efficiently absorbed from the small intestine via several amino acid transport systems.[3][4] Studies in healthy human volunteers have demonstrated high bioavailability of orally administered L-citrulline. Following oral administration, plasma L-citrulline concentrations rise to a maximum (Cmax) and then return to baseline levels within 3 to 5 hours.[1]

Distribution

Once absorbed, L-citrulline is distributed throughout the body via the systemic circulation. A significant portion of circulating L-citrulline is taken up by the kidneys for conversion to L-arginine.[2]

Metabolism

The metabolism of L-citrulline is primarily centered around two key pathways: its conversion to L-arginine and its role in the urea cycle.

-

Conversion to L-Arginine and the Nitric Oxide Pathway: The kidneys are the primary site for the conversion of L-citrulline to L-arginine. This newly synthesized L-arginine can then be used by various tissues to produce nitric oxide (NO) via the enzyme nitric oxide synthase (NOS). This pathway is crucial for vasodilation and other NO-mediated physiological processes.[5][6]

-

Urea Cycle: In the liver, citrulline is an intermediate in the urea cycle, a pathway that detoxifies ammonia by converting it to urea for excretion.[5][7]

Excretion

Even at high doses, the urinary excretion of L-citrulline remains low, typically less than 5% of the administered dose.[1] This indicates efficient renal reabsorption and metabolic utilization.

Quantitative Pharmacokinetic Data of L-Citrulline

The following tables summarize key pharmacokinetic parameters of L-citrulline from studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Plasma L-Citrulline after Single Oral Doses

| Dose | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Reference |

| 2 g | 569 ± 37 | 0.71 ± 0.08 | 1374 ± 110 | [1] |

| 5 g | 1241 ± 103 | 0.71 ± 0.08 | 3458 ± 363 | [1] |

| 10 g | 2756 ± 170 | 0.72 ± 0.08 | 8847 ± 787 | [1] |

| 15 g | 3849 ± 190 | 0.94 ± 0.13 | 13996 ± 1176 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of Plasma L-Arginine after Single Oral Doses of L-Citrulline

| Dose of L-Citrulline | Cmax of L-Arginine (μmol/L) | Tmax of L-Arginine (h) | Reference |

| 2 g | 146 ± 8 | 1.17 ± 0.26 | [1] |

| 5 g | 211 ± 13 | 1.38 ± 0.25 | [1] |

| 10 g | 280 ± 14 | 1.67 ± 0.05 | [1] |

| 15 g | 303 ± 11 | 2.29 ± 0.20 | [1] |

Values are presented as mean ± SEM.

The Underexplored Pharmacokinetics of D-Citrulline and Racemic Citrulline

There is a notable absence of research on the pharmacokinetic properties of D-citrulline and racemic citrulline in humans.[8] The metabolic fate of D-amino acids in the body is generally governed by the enzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[9][10] It is plausible that D-citrulline, if administered, would be a substrate for DAAO, leading to its conversion to α-keto-δ-ureidovaleric acid. However, without specific studies, the absorption, distribution, and overall metabolic pathway of D-citrulline remain speculative. The analysis of racemic citrulline would require chiral separation techniques to distinguish between the L- and D-enantiomers in biological samples.[11]

Experimental Protocols

Human Pharmacokinetic Study of L-Citrulline

A common experimental design to evaluate the pharmacokinetics of oral L-citrulline involves the following steps:

-

Subject Recruitment: Healthy male and female volunteers are recruited. Exclusion criteria typically include pregnancy, smoking, and the use of medications or supplements that could interfere with amino acid metabolism.

-

Study Design: A randomized, crossover study design is often employed, where each subject receives different doses of L-citrulline and a placebo, with a washout period between each treatment.[1]

-

Administration: L-citrulline is dissolved in water and administered orally after an overnight fast.

-

Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 5, and 8 hours).[1]

-

Urine Collection: Urine samples are collected over a 24-hour period to assess renal excretion.[1]

-

Sample Analysis: Plasma and urine concentrations of citrulline and other amino acids (like arginine and ornithine) are determined using analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[1][12]

Analytical Methods for Citrulline Quantification

Several robust analytical methods are available for the quantification of citrulline in biological matrices:

-

High-Performance Liquid Chromatography (HPLC): This technique often involves pre-column derivatization of the amino acids with a fluorescent tag, followed by separation on a reversed-phase column and detection by a fluorescence detector.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of citrulline to make it volatile. The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer.[13]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method that allows for rapid quantification of citrulline without the need for derivatization in some cases.[14]

Signaling Pathways and Experimental Workflows

L-Citrulline to Nitric Oxide Signaling Pathway

The conversion of L-citrulline to L-arginine and subsequently to nitric oxide is a critical signaling pathway with significant physiological implications.

References

- 1. Dose-ranging effects of citrulline administration on plasma amino acids and hormonal patterns in healthy subjects: the Citrudose pharmacokinetic study | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Citrulline: from metabolism to therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bevital.no [bevital.no]

- 7. Almost all about citrulline in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 10. Assays of D-Amino Acid Oxidase Activity [agris.fao.org]

- 11. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 12. Analysis of citrulline, arginine, and methylarginines using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bevital.no [bevital.no]

(+/-)-Citrulline as a Precursor for Nitric Oxide Synthesis: A Technical Guide

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert the amino acid L-arginine into NO and L-citrulline.[2] While L-arginine is the direct substrate for NOS, its oral bioavailability can be limited by extensive first-pass metabolism in the gut and liver.[[“]][[“]] This has led to significant interest in L-citrulline, a non-proteinogenic amino acid, as a more efficient precursor for augmenting systemic L-arginine levels and enhancing NO production.[[“]][[“]][5]

It is important to note that while the topic specifies "(+-)-Citrulline," the biologically active isomer for nitric oxide synthesis is L-Citrulline. D-Citrulline is not a substrate for the enzymes involved in this pathway. Therefore, this guide will focus on the metabolism and effects of L-Citrulline. L-Citrulline bypasses hepatic metabolism and is effectively converted into L-arginine in the kidneys, thereby increasing the substrate availability for NOS throughout the body.[5][6] This technical guide provides an in-depth overview of the biochemical pathways, quantitative effects, and experimental methodologies related to the use of L-Citrulline as a precursor for nitric oxide synthesis.

Core Signaling Pathway: The Citrulline-Nitric Oxide Cycle

The conversion of L-citrulline to nitric oxide is a two-step process that effectively recycles L-citrulline back into L-arginine for sustained NO production. This pathway is often referred to as the citrulline-NO or arginine-citrulline pathway.[7]

-

Synthesis of L-Arginine from L-Citrulline: In the cytosol, L-citrulline is converted to L-arginine through the sequential action of two enzymes. First, Argininosuccinate Synthetase (ASS) catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate, an ATP-dependent reaction.[7][8] Subsequently, Argininosuccinate Lyase (ASL) cleaves argininosuccinate into L-arginine and fumarate.[7][8] This process primarily occurs in the proximal tubule cells of the kidneys.[7]

-

Synthesis of Nitric Oxide from L-Arginine: The newly synthesized L-arginine is then available as a substrate for Nitric Oxide Synthase (NOS) . NOS enzymes, in the presence of cofactors such as NADPH and tetrahydrobiopterin (BH4), catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[9] The regenerated L-citrulline can then re-enter the cycle for further L-arginine and NO synthesis.[7]

Quantitative Data Presentation

The efficacy of L-citrulline supplementation in increasing plasma arginine and nitric oxide markers has been evaluated in several human clinical trials. L-citrulline is generally more effective at increasing plasma L-arginine concentrations than L-arginine supplementation itself, due to its circumvention of presystemic elimination.[10]

Table 1: Pharmacokinetic Parameters of Plasma Citrulline After Oral Administration

| Dose | tmax (min) | ΔCmax (µmol/L) | ΔAUC0–8h (µmol·h/L) |

| 2 g | 42 ± 5 | 563 ± 27 | 1344 ± 117 |

| 5 g | 40 ± 5 | 1146 ± 69 | 3449 ± 246 |